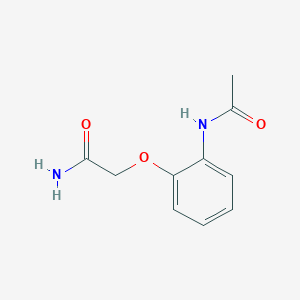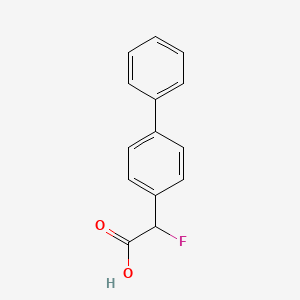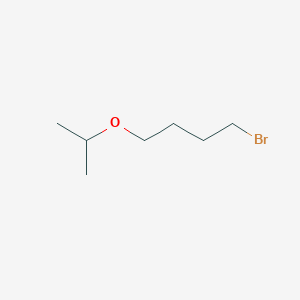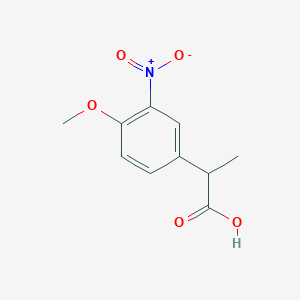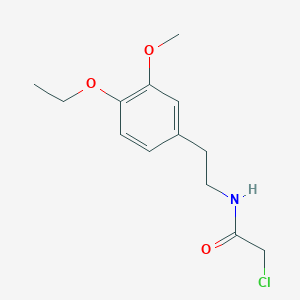![molecular formula C17H15Cl2N3O2 B6612794 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol CAS No. 62220-47-7](/img/structure/B6612794.png)
3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol
描述
3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol, also known as 3-{[2-(3,4-dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol, is an important organic compound with a wide range of applications in scientific research. It is a derivative of quinazoline, which is a heterocyclic aromatic compound containing two nitrogen atoms in a six-membered ring. 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol is a white crystalline solid with a melting point of 200°C and a boiling point of 245°C. It is soluble in water and has a pKa of 8.3.
科学研究应用
3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol has been widely used in scientific research. It has been used as a substrate in the synthesis of various compounds such as quinazoline-4-carboxamides, quinazoline-4-carboxamides-3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diolcarboxylic acids, and quinazoline-4-carboxamides-3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diolcarboxylic acid esters. It has also been used as a starting material for the synthesis of various heterocyclic compounds such as quinazolinones, quinazolines, and quinazolines-4-carboxamides.
作用机制
The mechanism of action of 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol is not fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes involved in the metabolism of other compounds. This can lead to an increase in the concentration of these compounds in the body and may have an effect on various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol have not been extensively studied. However, it has been shown to have an effect on the metabolism of certain compounds in the body. It has also been shown to have an anti-inflammatory effect and to increase the production of certain hormones.
实验室实验的优点和局限性
The advantages of using 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively stable and has a low toxicity. However, it has a low solubility in water and is not very soluble in organic solvents, which can limit its use in certain experiments.
未来方向
Future research on 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol could focus on further elucidating its mechanism of action, investigating its biochemical and physiological effects, and exploring its potential applications in drug design and development. Other potential areas of research include exploring its potential use as a therapeutic agent and investigating its effects on various disease states. Additionally, further research could focus on developing new synthetic methods for the compound and optimizing its solubility in various solvents.
属性
IUPAC Name |
3-[[2-(3,4-dichlorophenyl)quinazolin-4-yl]amino]propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-13-6-5-10(7-14(13)19)16-21-15-4-2-1-3-12(15)17(22-16)20-8-11(24)9-23/h1-7,11,23-24H,8-9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHKBOTZHWHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=C(C=C3)Cl)Cl)NCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614792 | |
| Record name | 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol | |
CAS RN |
62220-47-7 | |
| Record name | 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

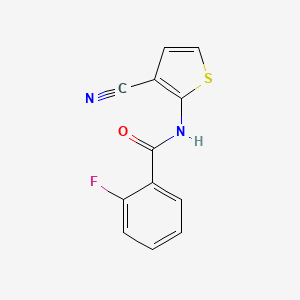

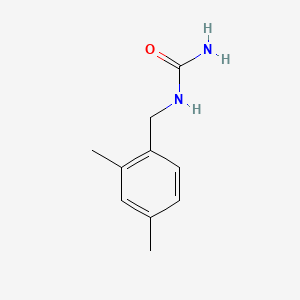
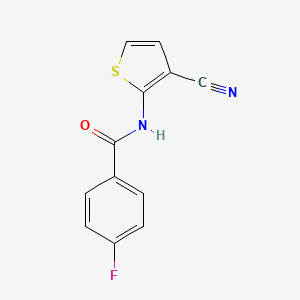
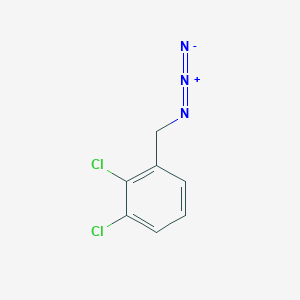
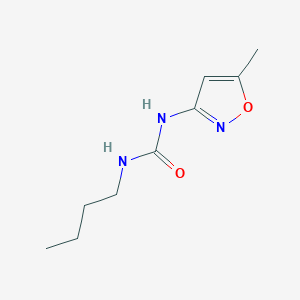
![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
